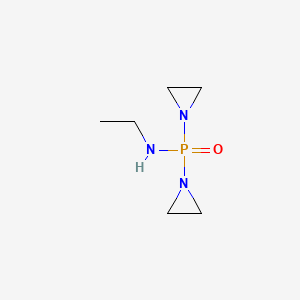
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- is a chemical compound with the molecular formula C6H13N3OP It is characterized by the presence of aziridine rings and a phosphinic amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- typically involves the reaction of aziridine with phosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the aziridine rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphinic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted phosphinic amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Amines, thiols; room temperature to moderate temperatures.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinic amides.
Aplicaciones Científicas De Investigación
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives and phosphine ligands.
Biology: Investigated for its potential as a chemosterilant, affecting the reproductive capabilities of certain organisms.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- involves its interaction with various molecular targets. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The phosphinic amide group can also interact with metal ions, influencing catalytic activities in chemical reactions.
Comparación Con Compuestos Similares
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- can be compared with other similar compounds, such as:
Phosphinic amide, P,P-bis(1-aziridinyl)-N-phenyl-: Similar structure but with a phenyl group instead of an ethyl group, leading to different reactivity and applications.
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl-:
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-methyl-2-pyrimidinyl)-: Features a pyrimidinyl group, which affects its biological activity and applications.
Propiedades
Número CAS |
302-48-7 |
|---|---|
Fórmula molecular |
C6H14N3OP |
Peso molecular |
175.17 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]ethanamine |
InChI |
InChI=1S/C6H14N3OP/c1-2-7-11(10,8-3-4-8)9-5-6-9/h2-6H2,1H3,(H,7,10) |
Clave InChI |
GQIJAAHMCTVDJP-UHFFFAOYSA-N |
SMILES canónico |
CCNP(=O)(N1CC1)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


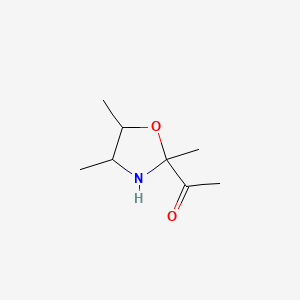

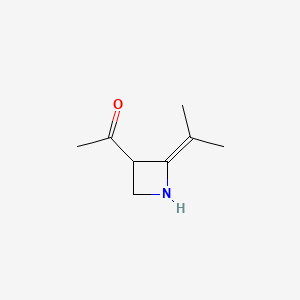
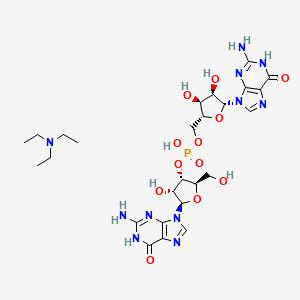
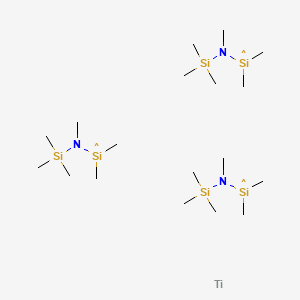
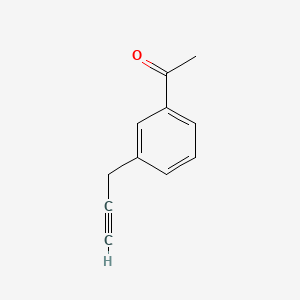
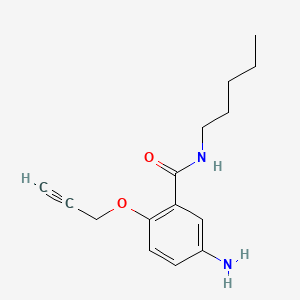

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
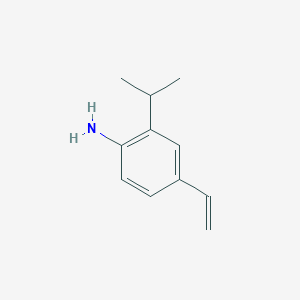
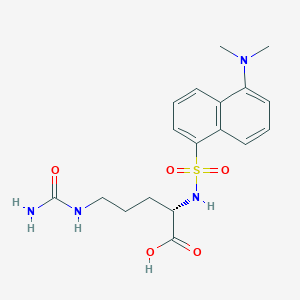
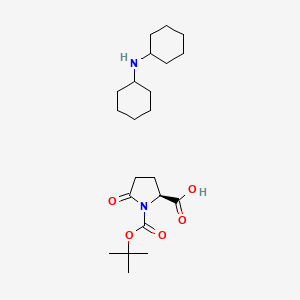
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
